molecular formula C16H15NO3 B2597060 N-(3-acetylphenyl)-3-methoxybenzamide CAS No. 341020-22-2

N-(3-acetylphenyl)-3-methoxybenzamide

Cat. No.: B2597060
CAS No.: 341020-22-2
M. Wt: 269.3
InChI Key: HGXZYLPXDVXEKZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methoxybenzamide typically involves the reaction of 3-acetylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of 3-(3-methoxybenzamido)benzoic acid.

    Reduction: Formation of 3-(3-methoxybenzamido)phenylethanol.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(3-acetylphenyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-3-methoxybenzamide
  • N-(3-acetylphenyl)-4-methoxybenzamide
  • N-(3-acetylphenyl)-3-methylbenzamide

Uniqueness

N-(3-acetylphenyl)-3-methoxybenzamide is unique due to the specific positioning of the acetyl and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZYLPXDVXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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